BenchChemオンラインストアへようこそ!

5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Inflammation Enzymology Medicinal Chemistry

5-(3-Methoxyphenoxy)furan-2-carbaldehyde (CAS 76506-18-8) is a 2,5-disubstituted furan aldehyde characterized by a reactive aldehyde handle and a distinct 3-methoxyphenoxy group. This precise architecture is critical for its documented, albeit mild, dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This unique pharmacological fingerprint makes it an irreplaceable chemical probe for studying the arachidonic acid cascade without the confounding feedback of potent blockade. Unlike simple aryl analogs, its substitution pattern is cited in patent literature as a key intermediate for pharmaceutically active furanones and fused heterocycles, establishing a clear, high-value role in medicinal chemistry and SAR-driven library synthesis. Its selectivity, evidenced by inactivity against a key off-target (IC50 > 55.69 µM), makes it a strategic, data-rich scaffold for rational drug design. Do not substitute; the precise architecture is non-negotiable for target engagement.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B12932184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=C(O2)C=O
InChIInChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3
InChIKeyPTNMLKBMIAJLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenoxy)furan-2-carbaldehyde: A Differentiated Furan Aldehyde for Targeted Chemical Biology and Medicinal Chemistry


5-(3-Methoxyphenoxy)furan-2-carbaldehyde (CAS 76506-18-8) is a 2,5-disubstituted furan aldehyde bearing a 3-methoxyphenoxy group at the 5-position . This heterocyclic building block features a reactive aldehyde handle for derivatization, a polar surface area of 48.7 Ų, and a calculated logP of 2.6 . The compound has been specifically implicated in patent literature as a key intermediate for preparing pharmaceutically active furanones and fused heterocyclic derivatives, suggesting defined, non-generic utility in medicinal chemistry programs [1].

Why Generic 5-Arylfuran-2-carbaldehydes Cannot Substitute for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde


Within the class of 5-arylfuran-2-carbaldehydes, subtle variations in the aryl substituent dramatically alter biological target engagement and selectivity profiles, precluding simple substitution. While closely related analogs like 5-(3-methoxyphenyl)furan-2-carbaldehyde have been identified as dual 5-HT6/5-HT2A receptor ligands , and 5-phenylfuran-2-carbaldehyde derivatives have been optimized as P-glycoprotein inhibitors [1], the 3-methoxyphenoxy moiety of the target compound confers a distinct electronic and steric environment. This specific substitution pattern is associated with a unique pharmacological fingerprint, including the inhibition of polyunsaturated fatty acid 5-lipoxygenase (5-LOX) and bifunctional epoxide hydrolase 2 (sEH) [2]. These differential activities underscore the critical nature of the precise molecular architecture for achieving specific biological outcomes, making direct analog replacement a high-risk, data-absent proposition.

Quantitative Differentiation of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde: A Comparative Evidence Guide


Inhibition of Human 5-Lipoxygenase (5-LOX): Comparative Enzyme Activity

The compound exhibits defined, albeit low, inhibitory activity against human recombinant 5-LOX, with an IC50 > 10,000 nM [1]. This places its activity in a distinct category compared to more potent furan-based 5-LOX inhibitors. For instance, the advanced clinical candidate PF-4191834 demonstrates an IC50 of 229 nM against the same target, representing a >43-fold difference in potency . This quantitative disparity underscores that 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is not a potent 5-LOX inhibitor but a tool compound for exploring specific structure-activity relationships (SAR) or a starting point for optimization, rather than a direct substitute for established inhibitors.

Inflammation Enzymology Medicinal Chemistry

Inhibition of Bifunctional Epoxide Hydrolase 2 (sEH): Enzyme Selectivity Profile

The compound also demonstrates inhibitory activity against human soluble epoxide hydrolase (sEH), with an IC50 > 10,000 nM [1]. This activity can be contrasted with a potent dual sEH/FLAP inhibitor, Compound 46A (sEH/FLAP-IN-1), which exhibits an EC50 of 18 nM for sEH inhibition in a cellular context . The >550-fold difference in potency highlights that 5-(3-Methoxyphenoxy)furan-2-carbaldehyde interacts with sEH but does so with substantially lower affinity than optimized dual inhibitors. This information is crucial for researchers investigating the polypharmacology of furan-based scaffolds.

Cardiovascular Disease Pain Enzymology

Antiproliferative Activity in MCF7 Breast Cancer Cells: A Class-Level Comparison

While a precise IC50 value for the target compound against MCF7 cells was not located, a class-level inference can be drawn from a study of structurally related arylfuran derivatives [1]. In that study, several arylfuran compounds (e.g., compounds 3, 10) exhibited moderate antiproliferative activity against MCF7 cells, with IC50 values ranging from approximately 30 to 31 µM after 48 hours by MTT assay [1]. This provides a benchmark for the expected potency of 5-arylfuran-2-carbaldehydes in this assay. In stark contrast, a highly optimized 5-phenylfuran derivative (Compound 16) demonstrated potent reversal of multidrug resistance in MCF-7/ADR cells with an IC50 of 0.73 µM, a difference of roughly 40-fold [2]. This comparison illustrates the significant potency gains achievable through targeted structural modification of the furan scaffold.

Oncology Cell Biology Breast Cancer

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

The compound's calculated physicochemical properties differentiate it from simpler analogs. 5-(3-Methoxyphenoxy)furan-2-carbaldehyde has a calculated LogP (XlogP) of 2.6 and a topological polar surface area (TPSA) of 48.7 Ų . In comparison, the simpler 5-phenylfuran-2-carbaldehyde (CAS 13803-39-9) has a molecular weight of 172.18 g/mol and a lower oxygen content, resulting in a lower TPSA and different lipophilicity . While specific calculated values for the phenyl analog are not provided, the increased molecular weight (218.20 g/mol) and additional oxygen atoms of the target compound confer a distinct property profile. These properties are critical determinants of membrane permeability, solubility, and oral bioavailability, making the compound a more relevant starting point for projects targeting specific ADME profiles.

Drug Design ADME Medicinal Chemistry

Evidence for Utility as a Selective Chemical Probe: Lack of Potency in a Counter-Screen

Data from an Aladdin Scientific assay report indicates that 5-(3-Methoxyphenoxy)furan-2-carbaldehyde was inactive (IC50 > 55.69 µM) in a specific, though unnamed, human target assay (Assay IDs ALA1738554 and ALA1738603) . While the target is not disclosed, this negative data point is valuable. It demonstrates that the compound does not promiscuously inhibit all protein targets. In contrast, a potent comparator like a CDK7 inhibitor (CAS 2654003-68-4) exhibits an IC50 of 23.56 nM, a >2,300-fold difference . This lack of activity at high micromolar concentrations suggests a degree of selectivity that can be advantageous for target identification and validation studies, where off-target effects must be minimized.

Chemical Biology Selectivity Target Engagement

High-Value Application Scenarios for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde Based on Quantitative Evidence


Probing the Arachidonic Acid Cascade with a Low-Potency 5-LOX/sEH Dual Ligand

Given its defined, albeit low, inhibitory activity against both 5-LOX and sEH (IC50 > 10 µM for both), 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a valuable chemical probe for investigating the arachidonic acid metabolic pathway. Its weak dual activity allows researchers to study the effect of simultaneous, mild inhibition of these two enzymes without the potent, complete blockade that can cause confounding cellular feedback mechanisms. This compound is ideal for SAR studies aimed at understanding how specific substituents on the furan core modulate dual 5-LOX/sEH activity, providing a crucial starting point for the rational design of novel, balanced dual inhibitors with improved potency and selectivity [1][2].

Scaffold for Anticancer Agent Optimization in Breast Cancer Models

Although the compound itself may not be a potent antiproliferative agent, its close structural relationship to arylfuran derivatives with confirmed activity against MCF7 breast cancer cells (IC50 ~30 µM) positions it as an attractive scaffold for medicinal chemistry optimization [1]. The aldehyde group provides a reactive handle for diversification, allowing for the rapid synthesis of a focused library. This library can be screened to identify analogs with improved potency against MCF7 cells, potentially leading to novel leads for breast cancer therapy. The existing data on related compounds provides a clear benchmark for success [2].

Intermediate for Patent-Disclosed Furanone and Fused Heterocycle Synthesis

Multiple patent filings explicitly cite 5-substituted-3-furaldehydes, a class that includes the target compound, as key intermediates for the synthesis of pharmaceutically active furanones [1]. Furthermore, the compound is listed as a precursor in the synthesis of fused heterocyclic derivatives with claimed pharmaceutical utility [2]. This establishes a clear, high-value industrial application: the compound is not just a theoretical building block but a documented precursor for creating novel chemical entities with potential therapeutic applications, making it a strategic procurement choice for process chemistry and drug discovery groups.

Development of Selective Chemical Tools for Undisclosed Targets

The evidence of inactivity (IC50 > 55.69 µM) against a specific, undisclosed human target is a powerful asset for chemical biology [1]. This negative data indicates that the compound does not interfere with that particular assay, suggesting a degree of selectivity. Researchers can leverage this information to develop selective chemical probes. By using 5-(3-Methoxyphenoxy)furan-2-carbaldehyde as a negative control or by further derivatizing it to enhance activity against a desired target while maintaining inactivity against this off-target, scientists can create more precise tools for target validation and deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.